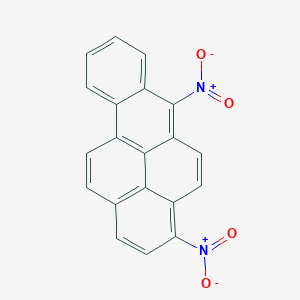

3,6-Dinitrobenzo(a)pyrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,6-Dinitrobenzo(a)pyrene, also known as this compound, is a useful research compound. Its molecular formula is C20H10N2O4 and its molecular weight is 342.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Benzopyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Genotoxicity Studies

3,6-DNBaP has been extensively studied for its genotoxic effects. Research indicates that it exhibits strong mutagenic activity towards Salmonella typhimurium strains, particularly TA98, which are used in the Ames test to assess mutagenicity. In one study, 3,6-DNBaP was shown to increase the mutation frequency significantly in mammalian cell lines such as HepG2 cells, with a notable increase in sister chromatid exchanges and micronuclei formation after treatment with the compound .

Table 1: Genotoxic Effects of 3,6-DNBaP

| Cell Type | Treatment Concentration | Mutation Frequency (per 105 clonable cells) |

|---|---|---|

| HepG2 | 1.0 µg/ml | Control: 61.1; Treated: 229 |

| CHL/IU | 1.0 µg/ml | Control: 0.9%; Treated: 2.3% |

Carcinogenicity Research

The carcinogenic potential of 3,6-DNBaP has been evaluated through animal studies. Male Fischer 344 rats injected with varying doses of 3,6-DNBaP developed malignant tumors at injection sites, indicating its strong tumorigenic properties . The compound's structural similarity to other known carcinogens further supports its classification as a potential human carcinogen.

Table 2: Tumor Induction in Animal Models

| Dose (µg/rat) | Tumor Type | Observed Incidence |

|---|---|---|

| 40 | Malignant fibrous histiocytomas | Present |

| 200 | Malignant fibrous histiocytomas | Present |

| 1000 | Malignant fibrous histiocytomas | Present |

Environmental Monitoring

3,6-DNBaP has been detected in various environmental matrices, including airborne particulates and surface soil. Studies have identified it as a major mutagenic component in these samples, raising concerns about its presence in urban areas and potential exposure risks to humans . Analytical methods have been developed to quantify this compound in environmental samples effectively.

Table 3: Detection of 3,6-DNBaP in Environmental Samples

| Sample Type | Location | Concentration Detected |

|---|---|---|

| Airborne Particulates | Santiago, Chile | Significant levels |

| Surface Soil | Various locations | Ubiquitous presence |

Mechanistic Studies

Research into the mechanisms of action of 3,6-DNBaP has revealed that it induces DNA damage through oxidative stress and formation of DNA adducts. These mechanisms are critical for understanding how exposure to this compound may lead to carcinogenesis . The comet assay has been utilized to demonstrate DNA strand breaks in multiple organs of treated mice.

Implications for Public Health

Given its potent mutagenicity and carcinogenicity, there is a high level of concern regarding human exposure to 3,6-DNBaP through environmental pathways such as air pollution and food contamination (e.g., tea leaves) . Regulatory agencies continue to monitor this compound due to its potential health risks.

Propriétés

Numéro CAS |

128714-76-1 |

|---|---|

Formule moléculaire |

C20H10N2O4 |

Poids moléculaire |

342.3 g/mol |

Nom IUPAC |

3,6-dinitrobenzo[a]pyrene |

InChI |

InChI=1S/C20H10N2O4/c23-21(24)17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22(25)26)16-9-8-15(17)18(11)19(13)16/h1-10H |

Clé InChI |

FZBOFNLBBMIJMT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] |

SMILES canonique |

C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] |

Key on ui other cas no. |

128714-76-1 |

Synonymes |

3,6-dinitrobenzo(a)pyrene 3,6-dinitrobenzo(e)pyrene 3,6-dinitrobenzopyrene 3,6-DNBP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.